2-[(3-Phenyl-2-propynyl)amino]-1-butanol
Description
2-[(3-Phenyl-2-propynyl)amino]-1-butanol is a synthetic organic compound featuring a propargylamine moiety attached to a phenyl group and a 1-butanol backbone. The compound’s reactivity is influenced by the electron-deficient alkyne group and the nucleophilic amino group, which may facilitate interactions with biological targets or polymerization processes.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3-phenylprop-2-ynylamino)butan-1-ol |
InChI |
InChI=1S/C13H17NO/c1-2-13(11-15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,10-11H2,1H3 |
InChI Key |
LTDPAXYPZLABGD-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC#CC1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)NCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(3-Phenyl-2-propynyl)amino]-1-butanol with structurally or functionally related compounds, focusing on key physicochemical properties, synthesis pathways, and applications.
Key Observations:
However, its adsorption behavior (e.g., in aqueous solutions) remains unstudied compared to 1-butanol, where hydrophobicity and porosity of adsorbents significantly influence uptake .
Biosynthetic Pathways: While 1-butanol and its branched analogs (e.g., 3-methyl-1-butanol) are produced via amino acid metabolism (valine/leucine) in yeast , this compound lacks documented natural biosynthesis routes, implying it is strictly synthetic.
Therapeutic Potential: Propargylamine derivatives are pharmacologically active (e.g., MAO inhibitors), but the addition of a butanol chain in the target compound may alter bioavailability or toxicity profiles, warranting further study.
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